

Acridine Red Staining for Fluorescence Microscopy: An Application Guide

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Compound of Interest

Compound Name: *Acridine red*

Cat. No.: *B1665461*

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This application note provides a comprehensive overview and detailed protocols for the use of acridine-based fluorescent staining in microscopy. While the query specified "**Acridine Red**," the most prominently utilized and documented dye in this class for observing red fluorescence in cellular compartments is Acridine Orange. Acridine Orange exhibits metachromatic properties, fluorescing green in the nucleus when bound to double-stranded DNA and shifting to red/orange in acidic organelles like lysosomes or when bound to single-stranded nucleic acids (RNA).^{[1][2][3][4][5][6]} This document will focus on the principles and applications of Acridine Orange for visualizing these red-fluorescent structures.

Principle of Acridine Orange Staining

Acridine Orange (AO) is a cell-permeable, cationic, and metachromatic fluorescent dye.^{[2][3]} Its fluorescence emission spectrum is dependent on its concentration and the nature of the biomolecules it binds to.

- **Green Fluorescence:** At low concentrations or when intercalated into double-stranded DNA (dsDNA), AO fluoresces green with an emission maximum around 525 nm.^[5]
- **Red/Orange Fluorescence:** In acidic compartments, such as lysosomes and autophagosomes, AO becomes protonated and aggregates, leading to a shift in its fluorescence to red-orange with an emission maximum around 650 nm.^{[2][3][5]} It also fluoresces red when bound to single-stranded DNA (ssDNA) or RNA.^{[1][2][3]}

This dual fluorescence property makes AO a valuable tool for investigating lysosomal stability, autophagy, and apoptosis.[\[7\]](#)[\[8\]](#)

Quantitative Data Summary

The following table summarizes key quantitative parameters for Acridine Orange staining.

Parameter	Value	Reference
Excitation Wavelength (max)	~488 nm (blue light)	[5] [9]
Emission Wavelength (dsDNA)	~525 nm (green)	[5]
Emission Wavelength (ssDNA, RNA, Lysosomes)	~650 nm (red)	[2] [5]
Typical Staining Concentration	1-5 µg/mL	[10]
Typical Incubation Time	15-30 minutes	[10] [11]

Experimental Protocol: Live-Cell Lysosomal Staining with Acridine Orange

This protocol details the steps for staining lysosomes in living cells for fluorescence microscopy.

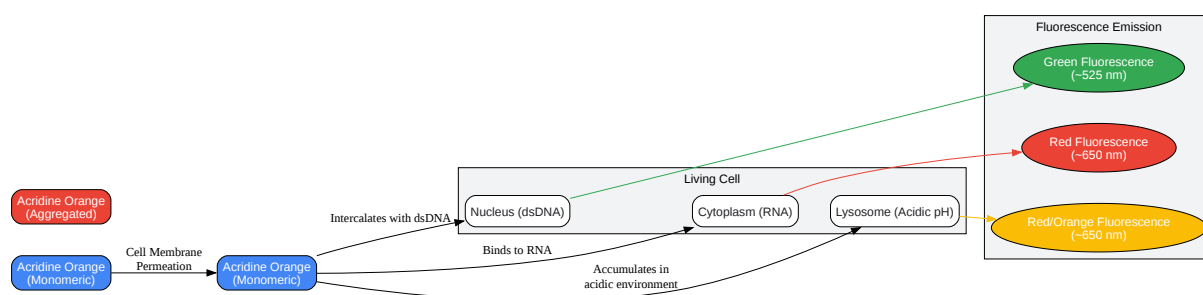
Materials:

- Acridine Orange stock solution (1 mg/mL in DMSO or ethanol)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fluorescence microscope with appropriate filter sets (blue excitation, green and red emission)
- Live-cell imaging chamber or slides

Procedure:

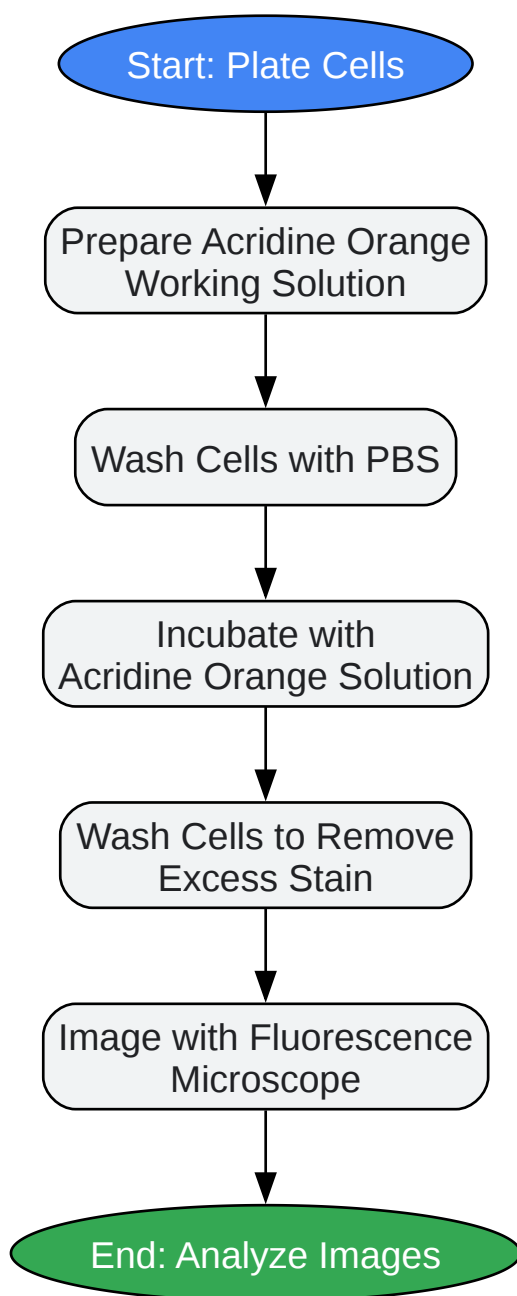
- Cell Culture: Plate cells in a suitable live-cell imaging dish or chamber and culture until they reach the desired confluency.
- Preparation of Staining Solution: Prepare a fresh working solution of Acridine Orange by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µg/mL.
- Cell Staining:
 - Remove the culture medium from the cells.
 - Wash the cells once with warm PBS.
 - Add the Acridine Orange staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
- Washing:
 - Remove the staining solution.
 - Wash the cells two to three times with warm PBS or complete culture medium to remove excess stain.^[10]
- Imaging:
 - Add fresh, pre-warmed culture medium or PBS to the cells.
 - Immediately image the cells using a fluorescence microscope.
 - Use a blue light excitation filter (around 488 nm).
 - Capture images using both green (around 500-550 nm) and red (>600 nm) emission filters.

Diagrams



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Caption: Mechanism of Acridine Orange Staining.



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Caption: Acridine Orange Staining Workflow.

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